

Technical Support Center: L-817,818 In Vivo Formulation Guide

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Compound of Interest

Compound Name: L-817,818

Cat. No.: B1674111

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Topic: Optimizing DMSO Concentration & Vehicle Stability Compound Class: Somatostatin sst5 Receptor Agonist Cas No: 217480-27-8[1]

Executive Summary: The Solubility vs. Toxicity Challenge

The Core Issue: **L-817,818** is highly lipophilic.[1] While it dissolves readily in 100% DMSO (~50 mg/mL), injecting high concentrations of DMSO (>10-20%) into rodents causes hemolysis, local tissue necrosis, and nociception (pain), which can confound experimental data—particularly in neuroprotection or endocrine studies where stress responses alter baselines.

The Optimization Goal: To reduce DMSO concentration to <5-10% (v/v) in the final injectate while preventing the hydrophobic "crash-out" (precipitation) of **L-817,818** upon contact with aqueous buffers (saline/PBS).

The "Golden Standard" Co-Solvent Formulation

For **L-817,818**, a simple DMSO/Saline mixture often fails at therapeutic doses (>1 mg/kg) due to immediate precipitation.[1] We recommend a Quadruple Co-Solvent System. This reduces DMSO toxicity by stabilizing the drug in a hydrophobic "tunnel" created by PEG and Tween before it hits the saline.

Recommended Vehicle Composition (By Volume)

Component	Concentration	Function	Mechanism
DMSO	5%	Primary Solvent	Solubilizes the crystalline drug.
PEG300 or PEG400	30%	Co-solvent	Increases viscosity; prevents aggregation of drug molecules.
Tween 80	5%	Surfactant	Forms micelles to shield the drug from water.
Saline (0.9%)	60%	Diluent	Provides isotonicity for physiological compatibility.

“

Note: This formulation supports **L-817,818** concentrations up to approximately 1–2 mg/mL.[1]
For higher doses, the DMSO/PEG ratio may need upward adjustment (see Troubleshooting).

Step-by-Step Preparation Protocol

CRITICAL: The order of addition is non-negotiable. Adding saline too early will cause irreversible precipitation.

Workflow Diagram (Visualization)



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Caption: Critical Order of Addition. Saline must be added LAST to prevent "shocking" the solution.

Detailed Protocol

- Primary Solubilization: Dissolve the calculated mass of **L-817,818** completely in the required volume of 100% DMSO.
 - Tip: If the target final volume is 1 mL, use 50 μ L of DMSO here.
 - Action: Vortex or sonicate at 37°C until the solution is perfectly clear.
- Stabilization: Add the PEG300/400 (e.g., 300 μ L) to the DMSO-drug mixture.
 - Action: Vortex vigorously.[2] The solution will become viscous.
- Surfactant Addition: Add Tween 80 (e.g., 50 μ L).
 - Action: Vortex again.
- Aqueous Dilution: Slowly add the Saline (e.g., 600 μ L).
 - Technique: Add dropwise while vortexing or swirling.[1] Do not "dump" the saline in.
 - Result: A clear or slightly opalescent solution. If it turns milky white, precipitation has occurred.[1]

Troubleshooting & FAQs

Q1: My solution turned cloudy (milky) immediately after adding saline. Can I still inject it?

Answer: No. Cloudiness indicates the drug has crashed out of solution (precipitation).

- Why it happened: The "antisolvent" effect of water overcame the solubilizing power of the DMSO/PEG.
- The Fix:

- Warm it: Place the tube in a 37°C water bath and sonicate for 5–10 minutes.
- Adjust Formulation: If it remains cloudy, you must increase the "solubilizing power." Shift the ratio to 10% DMSO / 40% PEG / 5% Tween / 45% Saline.
- Check pH: **L-817,818** is a complex molecule.^[1] Ensure your saline is pH 7.^[1]4. Extreme pH can alter ionization and solubility.

Q2: I need to dose at 10 mg/kg. The volume is too high for mice. How do I concentrate it?

Answer: Increasing concentration increases the risk of precipitation.

- Strategy: For mice (typical injection volume ~10 mL/kg, i.e., 200 µL for a 20g mouse), a 10 mg/kg dose requires a 1 mg/mL solution. This is achievable with the standard 5% DMSO protocol.
- High Dose Strategy: If you need 5 mg/mL or higher, you may need to use SBE-β-Cyclodextrin (Captisol) instead of the PEG/Tween method.^[1] Cyclodextrins encapsulate the hydrophobic drug, allowing for higher concentrations in aqueous media without high DMSO.

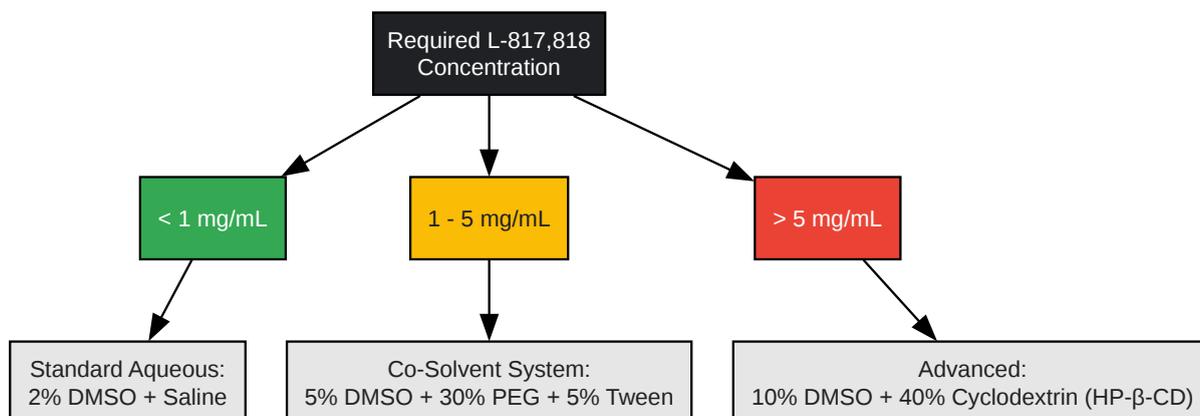
Q3: The mice are writhing or dragging their bellies after IP injection.

Answer: This is likely vehicle toxicity, specifically DMSO irritation or osmotic shock from high PEG.

- Immediate Check: Did you use >10% DMSO?
- Solution:
 - Reduce DMSO to 5% or 2.5%.
 - Ensure the solution is at body temperature (37°C) before injection. Cold DMSO is more painful.
 - Verify the pH of the final mixture.

Decision Matrix: Selecting the Right Vehicle

Use this logic flow to determine the optimal formulation based on your required drug concentration.



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Caption: Formulation selection based on required dosage concentration.

Reference Data: DMSO Tolerance Limits

When optimizing, stay within these physiological limits to ensure data integrity.

Species	Route	Max Recommended DMSO %	Max Volume (Total)	Toxicity Signs to Watch
Mouse	IP	10% (5% ideal)	10–20 mL/kg	Writhing, peritoneal inflammation
Mouse	IV	< 5%	5 mL/kg	Hemolysis, hemoglobinuria
Rat	IP	10–20%	5–10 mL/kg	Sedation, weight loss
Rat	SC	50–100%	2 mL/kg	Local necrosis, skin ulceration

References

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